N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
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Properties
IUPAC Name |
N-[5-[(4-propan-2-ylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11(2)13-5-3-12(4-6-13)9-15-19-20-17(24-15)18-16(21)14-10-22-7-8-23-14/h3-6,10-11H,7-9H2,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUFLBNLDDCYTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound’s primary targets are Estrogen-related receptor gamma and Nuclear receptor-interacting protein 1 . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Mode of Action
This interaction could potentially alter the function of these proteins, resulting in changes in the cellular processes they regulate.
Biochemical Pathways
The downstream effects of these changes could include alterations in cell behavior and function.
Pharmacokinetics
These properties significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets and how long it remains active in the body.
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the subsequent changes in cellular processes. These effects could potentially include changes in cell growth, differentiation, and apoptosis.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets.
Biological Activity
N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure incorporating a 1,3,4-oxadiazole moiety and a 1,4-dioxine ring. Its molecular formula is with a molecular weight of 413.5 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be attributed to its structural components:
- 1,3,4-Oxadiazole Moiety : Compounds containing this moiety have been associated with various pharmacological effects including anti-inflammatory and anticancer activities. The oxadiazole ring enhances the ability to engage in hydrogen bonding interactions with biological receptors .
- Dioxine Ring : Dioxines are known for their biological activity, particularly in the context of drug design and synthesis. They can influence metabolic profiles and polarity of compounds .
Research indicates that the compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on cyclooxygenase enzymes and other targets involved in inflammatory pathways .
- Antioxidant Properties : Compounds with oxadiazole rings often exhibit scavenging activity against reactive oxygen species (ROS), which can contribute to their therapeutic effects .
- Modulation of Cell Signaling Pathways : The compound may interact with key signaling pathways involved in cell proliferation and apoptosis, potentially influencing cancer cell behavior .
Cytotoxic Evaluation
A study focusing on the cytotoxic effects of oxadiazole derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Pharmacokinetic Studies
Pharmacokinetic evaluations suggest that the incorporation of the oxadiazole moiety improves the bioavailability and metabolic stability of the compound. This is crucial for therapeutic applications as it enhances the likelihood of achieving effective concentrations in vivo .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the 1,4-dioxine structure. For instance, derivatives of 1,4-benzodioxane have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific pathways crucial for cancer cell survival and proliferation.
- Case Study : A derivative similar to N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide demonstrated an IC50 value of 0.88 μM against PARP1, a target in cancer therapy that plays a role in DNA repair mechanisms . These findings suggest that modifications to the dioxine structure can enhance anticancer activity.
Anti-inflammatory Effects
The anti-inflammatory properties of benzodioxane derivatives have been well documented. Compounds with similar structures have shown efficacy in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways.
- Research Insight : A study indicated that specific substitutions on the benzodioxane ring could optimize anti-inflammatory activity. For example, compounds with acetic acid substitutions at strategic positions exhibited enhanced effects compared to their counterparts .
Drug Development
The unique chemical properties of this compound make it a candidate for further exploration in drug development:
- Anticancer Agents : Given its promising anticancer activity against various cell lines and its ability to inhibit critical pathways like PARP1.
- Anti-inflammatory Drugs : Potential use in treating chronic inflammatory diseases due to its ability to modulate immune responses.
Synthesis Techniques
The synthesis of this compound involves multi-step reactions that typically include:
- Formation of the oxadiazole ring through cyclization reactions.
- Subsequent functionalization to introduce the dioxine moiety.
These synthetic routes are crucial for generating derivatives with enhanced biological activities.
Data Table: Comparative Biological Activities
| Compound | Structure Type | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | 1,4-Dioxane Derivative | 0.88 | Anticancer (PARP1 Inhibitor) |
| Compound B | Benzodioxane Analog | 5.8 | Anti-inflammatory |
| Compound C | Oxadiazole-based Compound | 12 | Cytotoxic |
Q & A
Q. What are the optimal synthetic routes for N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, and how can yield and purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the oxadiazole core. A common approach includes:
Cyclization : Formation of the 1,3,4-oxadiazole ring via dehydrative cyclization of acylthiosemicarbazides using reagents like POCl₃ or H₂SO₄ .
Coupling Reactions : Introducing the 4-isopropylbenzyl group via nucleophilic substitution or amide coupling. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) are critical for regioselectivity .
Purification : Chromatography (silica gel or HPLC) or recrystallization (using ethanol/water mixtures) is recommended to achieve >95% purity .
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | POCl₃, 80°C, 4h | 65–70 | 85–90 |
| Coupling | DMF, K₂CO₃, 60°C | 75–80 | 90–95 |
Q. How is the structural characterization of this compound performed to confirm its identity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., isopropylbenzyl protons at δ 1.2–1.4 ppm and oxadiazole C=O at ~165 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ calculated for C₂₀H₂₂N₃O₄: 376.1634) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodological Answer : Begin with in vitro screening:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., % inhibition at 10 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer : Systematically modify substituents and analyze effects:
- Variations : Replace 4-isopropylbenzyl with halogenated or electron-withdrawing groups to assess impact on binding affinity .
- Assays : Compare IC₅₀ values across derivatives (see table below).
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with target proteins like EGFR or COX-2 .
Q. Example SAR Data :
| Derivative | R-Group | IC₅₀ (µM, HeLa) |
|---|---|---|
| Parent | 4-isopropylbenzyl | 12.5 |
| Derivative A | 4-CF₃-benzyl | 8.2 |
| Derivative B | 4-Cl-benzyl | 9.7 |
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Replicate Experiments : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
- Orthogonal Assays : Validate results with alternative methods (e.g., apoptosis assays if MTT data is inconclusive) .
Q. How can the compound’s stability under physiological conditions be evaluated?
- Methodological Answer : Conduct stability studies in simulated biological environments:
- pH Stability : Incubate in buffers (pH 2.0–7.4) and monitor degradation via HPLC .
- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via LC-MS .
Q. What experimental designs are robust for assessing environmental or toxicological impacts?
- Methodological Answer : Adopt frameworks from long-term ecotoxicology studies:
- Tiered Testing : Start with Daphnia magna acute toxicity (EC₅₀), then proceed to chronic exposure in zebrafish .
- Bioaccumulation : Measure logP values (e.g., using shake-flask method) and correlate with environmental persistence .
Methodological Considerations Table
| Research Aspect | Key Techniques | Critical Parameters | References |
|---|---|---|---|
| Synthesis | Cyclization, Coupling | Solvent polarity, Temperature | |
| Characterization | NMR, HRMS | Deuterated solvents, Collision energy | |
| Bioactivity | MTT, Enzyme assays | Cell viability threshold (e.g., >90%) | |
| Stability | HPLC, LC-MS | Incubation time, pH control |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
